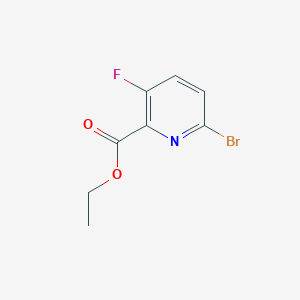![molecular formula C33H30O9 B12081148 methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)
methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is a complex organic compound characterized by its multiple methoxy and methoxycarbonyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-methoxy-4-methoxycarbonylphenyl derivatives. This can be achieved through esterification reactions where methoxybenzoic acid reacts with methanol in the presence of a catalyst like sulfuric acid.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions. For instance, Suzuki coupling can be employed where boronic acid derivatives react with halogenated aromatic compounds in the presence of a palladium catalyst.
Final Esterification: The final step involves the esterification of the coupled product to introduce the methoxycarbonyl groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxycarbonyl groups, converting them into hydroxyl groups or even further to alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogenated derivatives or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of methoxy and methoxycarbonyl groups can influence the compound’s interaction with biological molecules.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of organic electronic devices.
Mecanismo De Acción
The mechanism by which methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The methoxy and methoxycarbonyl groups can play a crucial role in these interactions by affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[3,5-bis(4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
- 1,3,5-tris(4-methoxycarbonylphenyl)benzene
- 4-methoxy-3-methylphenylboronic acid
Uniqueness
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C33H30O9 |
|---|---|
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate |
InChI |
InChI=1S/C33H30O9/c1-37-28-16-19(7-10-25(28)31(34)40-4)22-13-23(20-8-11-26(32(35)41-5)29(17-20)38-2)15-24(14-22)21-9-12-27(33(36)42-6)30(18-21)39-3/h7-18H,1-6H3 |
Clave InChI |
HRCYRJRHRHDHQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)OC)OC)C4=CC(=C(C=C4)C(=O)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)

![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)



![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)



![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)


